molecular formula C9H10N2O3 B11820907 (Z)-1-(3-nitrophenyl)ethanone O-methyl oxime

(Z)-1-(3-nitrophenyl)ethanone O-methyl oxime

Cat. No.: B11820907
M. Wt: 194.19 g/mol
InChI Key: POQRLGFLWILFNI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxy[1-(3-nitrophenyl)ethylidene]amine can be synthesized through the reaction of (3-nitrophenyl)ethanone with methoxyamine under specific conditions. The reaction typically involves the use of a solvent such as ethanol or methanol and may require a catalyst to facilitate the reaction. The reaction is carried out at room temperature and monitored until completion .

Industrial Production Methods

Industrial production of methoxy[1-(3-nitrophenyl)ethylidene]amine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methoxy[1-(3-nitrophenyl)ethylidene]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methoxy[1-(3-nitrophenyl)ethylidene]amine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methoxy[1-(3-nitrophenyl)ethylidene]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (1E)-1-(4-nitrophenyl)ethanone O-methyloxime
  • (1E)-1-(2-nitrophenyl)ethanone O-methyloxime
  • (1E)-1-(3-nitrophenyl)ethanone O-ethyloxime

Uniqueness

Methoxy[1-(3-nitrophenyl)ethylidene]amine is unique due to its specific structural features, such as the position of the nitro group and the presence of the methoxy group.

Properties

IUPAC Name

N-methoxy-1-(3-nitrophenyl)ethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-7(10-14-2)8-4-3-5-9(6-8)11(12)13/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQRLGFLWILFNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC)C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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